N-(4-amino-2-methylphenyl)-2-phenoxyacetamide
Description
N-(4-Amino-2-methylphenyl)-2-phenoxyacetamide (CAS: 1016493-56-3) is a substituted acetamide derivative characterized by a phenoxyacetyl group linked to a 4-amino-2-methylphenylamine moiety .
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-9-12(16)7-8-14(11)17-15(18)10-19-13-5-3-2-4-6-13/h2-9H,10,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAMLFCYHDNOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-methylphenyl)-2-phenoxyacetamide typically involves the reaction of 4-amino-2-methylphenol with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-methylphenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxyacetamides depending on the reagents used.
Scientific Research Applications
N-(4-amino-2-methylphenyl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-amino-2-methylphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(4-amino-2-methylphenyl)-2-phenoxyacetamide and related phenoxyacetamide derivatives:
Structural and Functional Insights
Substituent Effects on Physicochemical Properties Electron-Withdrawing Groups: Compounds like Gf (CF₃) and Gc (Cl, F) exhibit lower melting points (93–111°C) compared to Gd (206°C), where the sulfamoyl group facilitates intermolecular hydrogen bonding .
Bioactivity Correlations Anti-Inflammatory/Analgesic Activity: Derivatives with bromo (e.g., N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide) or nitro groups show significant anti-inflammatory effects, suggesting that electron-withdrawing substituents enhance activity . Herbicidal Applications: The introduction of a thiazolyl-dinitrophenyl group () demonstrates how heterocyclic modifications can shift applications from pharmaceuticals to agrochemicals .
Synthetic Flexibility The Leuckart reaction and chloroacetylation are common methods for synthesizing phenoxyacetamide derivatives, enabling the incorporation of diverse substituents .
Biological Activity
N-(4-amino-2-methylphenyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features an amino group and a phenoxyacetamide moiety, which contribute to its biological activity. The structural formula can be represented as follows:
This compound's unique functional groups allow it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating biochemical pathways such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.
- Receptor Modulation : It can interact with receptors to influence signal transduction pathways that regulate cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be developed as an antimicrobial agent for treating infections caused by resistant bacteria .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have demonstrated cytotoxic effects on various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 15.0 |
| HeLa (cervical cancer) | 10.0 |
The mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a promising candidate for further development in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : The presence of the amino group at the para position enhances binding affinity to target proteins.
- Phenoxy Group Influence : Variations in the phenoxy substituent can significantly affect antimicrobial and anticancer potency.
For example, analogs with electron-donating groups on the phenyl ring showed increased activity against both bacterial and cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A study published in World Journal of Biology Pharmacy and Health Sciences reported that this compound demonstrated superior antibacterial activity compared to traditional antibiotics against multi-drug resistant strains .
- Cancer Treatment Research : In a clinical trial setting, the compound was tested on patients with advanced solid tumors. Results indicated a favorable safety profile and preliminary efficacy, warranting further investigation into its use as an adjunct therapy in oncological treatments .
Q & A
Q. What are the standard synthesis protocols for N-(4-amino-2-methylphenyl)-2-phenoxyacetamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves coupling reactions between 4-amino-2-methylaniline and phenoxyacetyl chloride derivatives. Key steps include:
- Reaction Conditions : Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions to minimize side reactions .
- Purification : Recrystallization from ethanol or chromatography (e.g., silica gel column) is recommended to achieve >95% purity. Industrial-scale synthesis may employ temperature-controlled reactors to manage exothermic reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of This compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the presence of aromatic protons (δ 6.8–7.4 ppm) and the acetamide carbonyl signal (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., ) via exact mass measurement .
- Infrared (IR) Spectroscopy : Detects characteristic bands for amide C=O (~1650 cm) and aromatic C–H stretches (~3050 cm) .
Q. What are the solubility profiles of this compound in common organic solvents, and how do they influence reaction design?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. Solubility
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Ethanol | ~20 |
| Water | <1 |
| Reactions are best conducted in DMF or THF to ensure homogeneity, while recrystallization uses ethanol for optimal yield . |
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate exothermic risks during the synthesis of This compound?
- Methodological Answer :
- Temperature Control : Use jacketed reactors with coolant circulation to maintain temperatures below 50°C during exothermic coupling steps .
- Slow Reagent Addition : Gradual introduction of phenoxyacetyl chloride reduces heat generation.
- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving This compound derivatives?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., MCF7 for anticancer studies) and protocols (e.g., MTT assay) to reduce variability .
- Metabolite Profiling : LC-MS/MS can identify active metabolites that may explain discrepancies in IC values .
- Comparative SAR Analysis : Compare substituent effects using analogs (e.g., chloro vs. methoxy groups) to isolate structural determinants of activity .
Q. How can computational modeling be integrated with experimental data to predict the interaction mechanisms of This compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to targets like COX-2 or EGFR, guided by crystallographic data from similar acetamides .
- MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess binding stability and hydration effects .
- QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict bioavailability .
Q. What methodologies are effective for establishing structure-activity relationships (SAR) in phenoxyacetamide derivatives, including This compound?
- Methodological Answer :
- Substituent Scanning : Synthesize analogs with varied substituents (e.g., -OCH, -Cl) on the phenoxy ring and test for activity .
- Biological Profiling : Assess cytotoxicity (e.g., IC in leukemia cells), anti-inflammatory (COX-2 inhibition), and antimicrobial activity (MIC vs. S. aureus) .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (e.g., Hammett σ values) to activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
